molecular formula C5H9BrO2 B12954122 (S)-2-(Bromomethyl)-1,4-dioxane

(S)-2-(Bromomethyl)-1,4-dioxane

Cat. No.: B12954122
M. Wt: 181.03 g/mol
InChI Key: YTHQREFZXMNKRR-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(Bromomethyl)-1,4-dioxane is an organic compound characterized by a bromomethyl group attached to a 1,4-dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Bromomethyl)-1,4-dioxane typically involves the bromination of 2-(hydroxymethyl)-1,4-dioxane. This reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents under controlled conditions to ensure the selective formation of the bromomethyl derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and selectivity of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Bromomethyl)-1,4-dioxane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

(S)-2-(Bromomethyl)-1,4-dioxane has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate for the synthesis of various organic compounds.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Material Science: It is employed in the synthesis of polymers and other advanced materials.

    Biological Studies: The compound is used in biochemical research to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of (S)-2-(Bromomethyl)-1,4-dioxane involves its reactivity with nucleophiles, leading to the formation of various derivatives. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-1,4-dioxane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    2-(Hydroxymethyl)-1,4-dioxane: Precursor to (S)-2-(Bromomethyl)-1,4-dioxane with a hydroxymethyl group.

    2-(Methyl)-1,4-dioxane: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.

Uniqueness

This compound is unique due to its bromomethyl group, which provides higher reactivity compared to its chloro and hydroxyl analogs. This increased reactivity makes it a valuable intermediate in organic synthesis and other applications.

Properties

Molecular Formula

C5H9BrO2

Molecular Weight

181.03 g/mol

IUPAC Name

(2S)-2-(bromomethyl)-1,4-dioxane

InChI

InChI=1S/C5H9BrO2/c6-3-5-4-7-1-2-8-5/h5H,1-4H2/t5-/m1/s1

InChI Key

YTHQREFZXMNKRR-RXMQYKEDSA-N

Isomeric SMILES

C1CO[C@@H](CO1)CBr

Canonical SMILES

C1COC(CO1)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.